molecular formula C18H36ClNO2 B13841047 3-Ketosphingosine HCl

3-Ketosphingosine HCl

Cat. No.: B13841047
M. Wt: 333.9 g/mol
InChI Key: SJQVHEHHDDBHGH-MXIGPNAMSA-N
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Description

3-Ketosphingosine hydrochloride is a sphingoid base that is structurally related to sphingosine. It is an amino alcohol, an enone, and a beta-hydroxy ketone. This compound plays a crucial role in the biosynthesis of sphingolipids, which are essential components of cell membranes and have significant biological functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ketosphingosine hydrochloride involves the condensation of serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase, to form 3-ketosphinganine. This intermediate is then converted to dehydrosphingosine by 3-ketosphinganine reductase . The reaction conditions typically involve the use of Escherichia coli as a host for the overexpression of the necessary enzymes .

Industrial Production Methods

Industrial production of 3-ketosphingosine hydrochloride can be achieved through metabolic engineering of microorganisms such as Escherichia coli. By overexpressing the genes encoding serine palmitoyltransferase and 3-ketosphinganine reductase, the production of dehydrosphingosine can be significantly enhanced .

Chemical Reactions Analysis

Types of Reactions

3-Ketosphingosine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of 3-ketosphingosine hydrochloride to sphinganine can be achieved using reducing agents like sodium borohydride.

    Substitution: Substitution reactions can involve nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Oxidation of 3-ketosphingosine hydrochloride can lead to the formation of carboxylic acids.

    Reduction: Reduction results in the formation of sphinganine.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ketosphingosine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Sphingosine: A structurally related sphingoid base that is also involved in sphingolipid metabolism.

    Sphinganine: Another sphingoid base that is a product of the reduction of 3-ketosphingosine hydrochloride.

    Ceramide: A central molecule in sphingolipid metabolism that can be synthesized from sphinganine.

Uniqueness

3-Ketosphingosine hydrochloride is unique due to its role as an intermediate in the sphingolipid biosynthetic pathway. Its ability to induce autophagy in cancer cells sets it apart from other sphingoid bases .

Biological Activity

3-Ketosphingosine HCl (3KDS) is a bioactive sphingolipid that plays a crucial role in various biological processes, including cell signaling, apoptosis, and lipid metabolism. This article delves into the biological activity of 3KDS, highlighting its metabolic pathways, physiological effects, and implications in health and disease.

Metabolic Pathways

The synthesis of 3KDS begins with the condensation of L-serine and palmitoyl-CoA, catalyzed by serine palmitoyl transferase (SPT). This reaction produces 3-ketodihydrosphingosine, which is subsequently reduced to dihydrosphingosine. The latter is then acylated to form dihydroceramide, which can be converted to ceramide and other sphingolipid derivatives through various enzymatic actions .

Key Steps in Sphingolipid Metabolism:

  • Condensation : L-serine + Palmitoyl-CoA → 3-ketodihydrosphingosine
  • Reduction : 3-ketodihydrosphingosine → Dihydrosphingosine
  • Acylation : Dihydrosphingosine + Fatty Acyl-CoA → Dihydroceramide
  • Desaturation : Dihydroceramide → Ceramide

This metabolic pathway is significant as it connects to various cellular functions and regulatory mechanisms involving sphingolipids.

Biological Functions

3KDS exhibits several biological activities that are critical for maintaining cellular homeostasis:

  • Cell Survival and Apoptosis : Ceramide, a downstream product of 3KDS metabolism, is known to induce apoptosis in response to various stimuli, such as stress signals and cytokines. The balance between ceramide and sphingosine-1-phosphate (S1P) determines cell fate; high ceramide levels promote apoptosis while S1P enhances cell survival .
  • Lipid Homeostasis : Sphingolipids, including those derived from 3KDS, are essential for lipid metabolism regulation. They influence insulin sensitivity and may play a role in metabolic disorders like obesity and diabetes .
  • Inflammation and Immune Response : S1P, generated from sphingosine (the product of ceramide metabolism), acts as a signaling molecule that regulates immune cell trafficking and inflammatory responses. Dysregulation of this pathway is implicated in autoimmune diseases .

Case Studies

Several studies have highlighted the significance of 3KDS in various contexts:

  • Cancer Research : In cancer cells, elevated ceramide levels resulting from increased 3KDS metabolism have been linked to enhanced apoptosis. For instance, treatments that increase ceramide levels have shown promise in sensitizing cancer cells to chemotherapy .
  • Bone Regulation : A study demonstrated that sphingolipids play a vital role in bone homeostasis. S1P was shown to regulate osteoclastogenesis through signaling pathways involving RANKL (Receptor Activator of Nuclear Factor Kappa-Β Ligand), highlighting the importance of sphingolipid signaling in bone health .

Research Findings

Recent findings emphasize the interconnectedness of sphingolipid metabolism with various physiological processes:

  • Gut Microbiome Interaction : Research indicates that gut bacteria produce sphingolipids that can influence host metabolism, suggesting a complex interplay between microbial metabolites and host lipid homeostasis .
  • Detoxification Mechanisms : The presence of toxic intermediates like 3KDS necessitates effective detoxification pathways within cells to prevent cytotoxicity, underscoring the need for enzymes that can metabolize these intermediates effectively .

Properties

Molecular Formula

C18H36ClNO2

Molecular Weight

333.9 g/mol

IUPAC Name

(E,2S)-2-amino-1-hydroxyoctadec-4-en-3-one;hydrochloride

InChI

InChI=1S/C18H35NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20;/h14-15,17,20H,2-13,16,19H2,1H3;1H/b15-14+;/t17-;/m0./s1

InChI Key

SJQVHEHHDDBHGH-MXIGPNAMSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/C(=O)[C@H](CO)N.Cl

Canonical SMILES

CCCCCCCCCCCCCC=CC(=O)C(CO)N.Cl

Origin of Product

United States

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